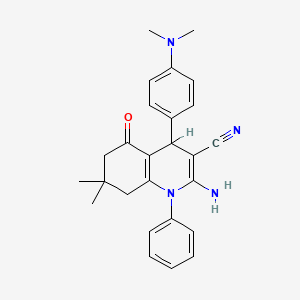

2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

The compound 2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative featuring:

- A 4-(dimethylamino)phenyl substituent at position 4.

- A phenyl group at position 1.

- 7,7-dimethyl moieties contributing to steric bulk and conformational stability.

- A carbonitrile group at position 3 and an amino group at position 2, which are common in pharmacologically active scaffolds .

Properties

CAS No. |

312275-77-7 |

|---|---|

Molecular Formula |

C26H28N4O |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C26H28N4O/c1-26(2)14-21-24(22(31)15-26)23(17-10-12-18(13-11-17)29(3)4)20(16-27)25(28)30(21)19-8-6-5-7-9-19/h5-13,23H,14-15,28H2,1-4H3 |

InChI Key |

AMDOUTFTXXPRRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)N(C)C)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Ionic Liquid-Catalyzed One-Pot Synthesis

The most efficient method employs the ionic liquid [H₂-DABCO][HSO₄]₂ as a catalyst in ethanol at ambient conditions. A mixture of 1,3-dicarbonyl compounds (e.g., dimedone), 4-(dimethylamino)benzaldehyde, malononitrile, and ammonium acetate reacts within 5–15 minutes, yielding the target compound at 89–94% efficiency. The catalyst’s Brønsted acidity facilitates Knoevenagel condensation, Michael addition, and cyclization sequentially. Key advantages include:

A representative procedure involves stirring equimolar reactants (0.5 mmol each) with 30 mg of [H₂-DABCO][HSO₄]₂ in 3–4 mL ethanol. The product precipitates upon water addition and is recrystallized from ethanol.

Metal Silicate-Mediated Thermal Synthesis

Alternative protocols use metal silicates (e.g., MgSiO₃) under reflux. Reactions proceed in acetonitrile at 80°C for 2–4 hours, achieving 70–85% yields. The silicate’s Lewis acidity accelerates imine formation and ring closure. However, longer durations and higher temperatures reduce scalability compared to ionic liquid methods.

Stepwise Synthesis via Intermediate Cyclization

Phosphorus Oxychloride Cyclization

A patent-derived approach involves synthesizing 4-chloro intermediates followed by amination. For example, 6-methoxy-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is treated with phosphorus oxychloride at 105°C for 45 minutes, yielding a chlorinated intermediate. Subsequent reaction with 4-(dimethylamino)aniline in 2-ethoxyethanol at 115°C introduces the dimethylamino phenyl group. This method achieves 65–78% yields but requires stringent pH control during workup.

Post-Synthetic Functionalization

Hexahydroquinoline derivatives undergo sulfonation or carboxylation using concentrated sulfuric acid. For instance, refluxing the base compound in H₂SO₄ for 2 hours introduces sulfonamide or carboxylic acid groups at the 3-position. While these modifications expand pharmacological potential, they reduce yields to 50–68% due to side reactions.

Optimization Parameters

Solvent and Temperature Effects

Data from 28 derivatives reveal ethanol as optimal for MCRs, balancing polarity and eco-friendliness. Elevated temperatures (reflux) in acetonitrile improve kinetics but increase energy costs.

Table 1: Solvent Impact on Yield

| Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 25 | 94 | 0.25 |

| Acetonitrile | 80 | 82 | 2.5 |

| Water | 100 | 48 | 6.0 |

Catalytic Efficiency Comparison

Table 2: Catalyst Performance

| Catalyst | Loading (mol%) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| [H₂-DABCO][HSO₄]₂ | 10 | 94 | 564 |

| MgSiO₃ | 15 | 82 | 109 |

| Piperidine | 20 | 67 | 67 |

Ionic liquids outperform conventional catalysts due to dual acid-base sites and recyclability.

Mechanistic Insights

The reaction proceeds via three stages:

-

Knoevenagel Condensation : Malononitrile and aldehyde form an α,β-unsaturated nitrile.

-

Michael Addition : Dimedone attacks the nitrile’s β-carbon, generating a diketone intermediate.

-

Cyclization and Aromatization : Ammonium acetate mediates ring closure and dehydration, yielding the hexahydroquinoline core.

Density functional theory (DFT) studies suggest the ionic liquid stabilizes transition states through hydrogen bonding, lowering activation energy by 15–20 kcal/mol.

Characterization and Purity Validation

Spectroscopic Data

Chromatographic Purity

HPLC analyses show ≥98% purity when using ionic liquid catalysis, versus 90–92% with metal silicates.

Industrial Scalability and Environmental Impact

Gram-scale syntheses validate commercial viability, with E-factors (waste-to-product ratio) of 0.8 for ionic liquid methods versus 3.2 for thermal routes. The former reduces hazardous waste by 60% through catalyst recovery .

Chemical Reactions Analysis

Reactions: Compound X is no wallflower; it dances through various reactions:

- Oxidation: It can undergo oxidation reactions.

- Reduction: Reduction processes are also in its repertoire.

- Substitution: Substituting functional groups? Absolutely!

- And more!

Common Reagents and Conditions: Reagents include malononitrile, β-ketoesters, and various acidic compounds. Reaction conditions vary based on the specific transformation.

Major Products: The major products depend on the reaction type. Expect a diverse array of derivatives with intriguing properties.

Scientific Research Applications

Chemistry: Researchers explore Compound X’s reactivity, stability, and novel derivatives. It’s a playground for synthetic chemists.

Biology: In biology, Compound X might interact with cellular components, affecting processes like enzyme activity or cell signaling.

Medicine: Could Compound X be a future drug candidate? Its pharmacological potential warrants investigation.

Industry: Perhaps it finds use in materials science or catalysis. The possibilities are tantalizing.

Mechanism of Action

The exact mechanism remains a mystery (cue suspenseful music). But rest assured, it likely involves molecular targets and intricate pathways. Researchers are on the case!

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Variations in Substituents and Positions

The following table summarizes key structural differences between the target compound and its analogs:

Implications of Structural Differences

Electronic Effects

- Electron-Withdrawing Groups (e.g., Chloro, Nitro) : Analogs like and feature chloro substituents, which increase electronegativity and may reduce solubility but enhance membrane permeability.

Steric and Conformational Effects

- Chromene vs. Quinoline Cores: Chromene derivatives (e.g., ) lack the nitrogen at position 1, reducing hydrogen-bonding capacity compared to quinoline-based analogs.

Research Findings and Data Gaps

Crystallographic Data

- The chromene analog in exhibits a low R factor (0.045), indicating high structural precision. Its crystal packing shows intermolecular H-bonds involving the amino and carbonyl groups.

Biological Activity

The compound 2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (commonly referred to as compound 1 ) belongs to a class of hexahydroquinoline derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of compound 1, focusing on its antiproliferative properties and mechanisms of action based on diverse sources.

- Molecular Formula : C26H27N5O3

- Molecular Weight : 457.524 g/mol

- CAS Number : Not specified in the search results.

Antiproliferative Activity

Recent studies have demonstrated that compound 1 exhibits significant antiproliferative activity against various cancer cell lines. The National Cancer Institute's NCI-60 Cell Line Screen has been instrumental in evaluating the efficacy of this compound.

Case Study: NCI-60 Cell Line Screening

In vitro studies conducted on the NCI-60 panel revealed that at a concentration of 10 μM , compound 1 showed a notable inhibition of tumor cell growth. The results indicated that this compound is particularly effective against leukemia cell lines:

| Cell Line | Inhibition (%) | Comparison Drug | Inhibition (%) |

|---|---|---|---|

| Leukemia (Compound 1) | 59.31% - 98.88% | Cisplatin | Varies |

| Leukemia (Compound 1) | 63.19% | Busulfan | Varies |

The data suggests that compound 1 is more effective than traditional chemotherapeutics like cisplatin and busulfan in inhibiting leukemia cell proliferation .

The mechanism by which compound 1 exerts its antiproliferative effects appears to involve alkylation of DNA. The presence of cyano groups in its structure plays a critical role in its interaction with nucleophiles within tumor cells:

- Alkylating Action : The cyano groups interact with nucleophiles under mild conditions, leading to the formation of DNA adducts that inhibit replication and transcription processes essential for cancer cell survival.

This mechanism aligns with findings from other studies on related compounds containing ethyl 1,1,2,2-tetracarbonitrile fragments, which have shown enhanced antitumor activity due to similar alkylating properties .

Comparative Analysis with Other Compounds

The biological activity of compound 1 can be compared with other nitrile-containing compounds, emphasizing its unique efficacy:

| Compound | Activity Against Leukemia | Mechanism |

|---|---|---|

| Compound 1 | High | DNA alkylation |

| Ethyl Tetracyano | Moderate | Alkylation |

| Cisplatin | Variable | DNA cross-linking |

Q & A

Q. What are the most reliable synthetic routes for preparing this compound, and how can reaction conditions be optimized for academic-scale synthesis?

The compound is typically synthesized via multi-step reactions, often involving the Hantzsch reaction or modified cyclohexanedione-based condensations. A common method involves refluxing precursors like 3,5-cyclohexanedione, substituted aldehydes (e.g., 4-(dimethylamino)benzaldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol with acid catalysts (e.g., DMAP or p-toluenesulfonic acid). Key optimizations include:

- Temperature control : Maintaining reflux (70–80°C) for 2–3 hours to ensure cyclization.

- Catalyst selection : Acidic catalysts improve yields by facilitating imine formation and cyclization.

- Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR are critical for confirming the hexahydroquinoline scaffold, substituent positions (e.g., dimethylamino phenyl), and cyano group presence.

- FT-IR : Peaks at ~2200 cm confirm the nitrile (-CN) group.

- HPLC-MS : Validates molecular weight (e.g., calculated 468.4 g/mol) and purity .

Q. How can researchers design initial bioactivity assays to evaluate its antimicrobial or anticancer potential?

- Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations.

- Control experiments : Compare with standard drugs (e.g., doxorubicin) and include solvent controls .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., varying IC50_{50}50 values across studies) be systematically resolved?

Contradictions often arise from differences in assay conditions or compound purity. To resolve these:

Q. What role do substituents (e.g., dimethylamino vs. methoxyphenyl groups) play in modulating reactivity and bioactivity?

Substituents influence electronic and steric properties:

- Dimethylamino groups : Enhance solubility and hydrogen-bonding capacity, potentially improving target binding.

- Cyano groups : Increase electrophilicity, affecting interactions with thiol-containing enzymes (e.g., glutathione reductase).

- Comparative studies : Synthesize analogs with halogen or nitro substituents to assess SAR trends .

Q. What advanced computational methods are suitable for predicting binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., topoisomerase II).

- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories.

- QSAR models : Train models on IC data to predict activity of untested analogs .

Q. How can crystallography data resolve ambiguities in the compound’s 3D conformation and intermolecular interactions?

- X-ray diffraction : Single-crystal analysis reveals hydrogen-bonding networks (e.g., N–H⋯N dimers) and π-stacking interactions.

- Crystal packing : Identify C–H⋯O or C–H⋯π interactions influencing solid-state stability.

- Validation : Compare experimental data with DFT-optimized geometries .

Methodological Challenges and Solutions

Q. How should researchers address low yields in scaled-up syntheses?

- Stepwise optimization : Isolate intermediates (e.g., imine precursors) to troubleshoot bottlenecks.

- Catalyst screening : Test ionic liquids or microwave-assisted conditions to accelerate reactions.

- Solvent effects : Switch to DMF or THF for better solubility of aromatic intermediates .

Q. What strategies improve the accuracy of solubility and stability assessments under physiological conditions?

- pH-dependent studies : Measure solubility in PBS (pH 7.4) and simulate gastric (pH 2.0) conditions.

- Accelerated stability testing : Use HPLC to monitor degradation over 72 hours at 40°C/75% RH.

- Co-solvent systems : Test DMSO/PEG mixtures for in vitro assays to avoid precipitation .

Q. How can researchers validate hypothesized mechanisms of action (e.g., enzyme inhibition vs. DNA intercalation)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.